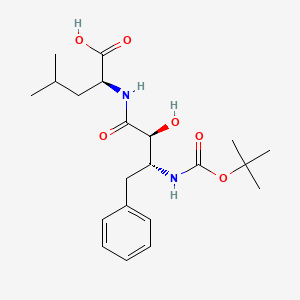
E3 ligase Ligand 9
概要
説明
E3 リガーゼリガンド 9 は、ユビキチン化プロセスに関与する酵素である E3 ユビキチンリガーゼに結合する低分子化合物です。ユビキチン化は、ユビキチンタンパク質が基質タンパク質に付加される翻訳後修飾であり、プロテアソームによる分解のための標識となります。 このプロセスは、タンパク質レベルを調節し、損傷したタンパク質や誤って折り畳まれたタンパク質を除去することで、細胞恒常性を維持するために不可欠です .
作用機序
E3 リガーゼリガンド 9 は、E3 ユビキチンリガーゼに結合することで効果を発揮し、基質タンパク質へのユビキチンの転移を促進します。この結合はリガーゼの立体構造変化を誘導し、その活性を高め、標的タンパク質のユビキチン化を促進します。 ユビキチン化されたタンパク質は、その後プロテアソームによって認識され分解され、細胞内レベルが低下します .
類似の化合物:
セレブロンリガンド: PROTAC技術で使用される別の E3 リガーゼリガンド。
フォン・ヒッペル・リンダウリガンド: 標的タンパク質分解研究で一般的に使用されます。
マウスダブルミニット 2 ホモログリガンド: 腫瘍抑制タンパク質 p53 の調節に関与しています.
独自性: E3 リガーゼリガンド 9 は、特定の E3 リガーゼに対する特異的な結合親和性と選択性で独自であり、標的タンパク質分解のための貴重なツールとなっています。 その独特の化学構造により、改善された有効性と標的外効果の低減を備えた新規治療薬の開発が可能になります .
生化学分析
Biochemical Properties
E3 ligase Ligand 9 is involved in biochemical reactions by interacting with E3 ubiquitin ligase. This interaction facilitates the transfer of ubiquitin from E2 conjugating enzymes to target proteins, marking them for degradation by the proteasome. This compound specifically binds to the E3 ubiquitin ligase, forming a complex that enhances the ubiquitination process. This ligand can be used to design PROTACs, which induce the degradation of cancer-promoting proteins through ubiquitination .
Cellular Effects
This compound influences various cellular processes by promoting the degradation of target proteins. This ligand affects cell signaling pathways, gene expression, and cellular metabolism by regulating the levels of specific proteins. For example, this compound can target oncogenic proteins for degradation, thereby inhibiting cancer cell proliferation and survival. The modulation of protein levels by this compound can lead to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to E3 ubiquitin ligase, which facilitates the ubiquitination of target proteins. This process begins with the activation of ubiquitin by E1 activating enzymes, followed by its transfer to E2 conjugating enzymes. This compound then binds to the E3 ubiquitin ligase, forming a complex that transfers ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome, leading to a reduction in its cellular levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for sustained ubiquitination and degradation of target proteins. Prolonged exposure to this compound may lead to its degradation, reducing its effectiveness. Long-term studies have demonstrated that this compound can have lasting effects on cellular function by continuously promoting the degradation of specific proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively promote the degradation of target proteins without causing significant toxicity. At high doses, this compound may induce adverse effects, such as off-target protein degradation and toxicity. Studies have identified threshold doses at which this compound exhibits optimal efficacy with minimal side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. This ligand interacts with enzymes and cofactors involved in the ubiquitination process, such as E1 activating enzymes and E2 conjugating enzymes. By promoting the ubiquitination and degradation of specific proteins, this compound can influence metabolic flux and metabolite levels within cells. This regulation of protein turnover is essential for maintaining cellular homeostasis and responding to various stimuli .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The distribution of this compound can affect its activity and function, as it needs to be present in the right location to interact with E3 ubiquitin ligase and target proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This ligand may contain targeting signals or undergo post-translational modifications that direct it to particular compartments or organelles. The subcellular localization of this compound ensures that it can effectively interact with E3 ubiquitin ligase and promote the ubiquitination of target proteins. This precise localization is essential for the ligand’s role in regulating protein degradation and cellular processes .
準備方法
合成経路と反応条件: E3 リガーゼリガンド 9 の合成は、通常、重要な中間体の形成と最終的なカップリング反応を含む複数のステップを必要とします。合成経路は、リガンドの特定の構造によって異なる場合があります。一般的なステップには次のものがあります。
- 環化または縮合反応によるコア構造の形成。
- 置換または付加反応による官能基の導入。
- アミド結合形成またはその他のカップリング反応を使用して、E3 リガーゼ結合部分との最終的なカップリング .
工業生産方法: E3 リガーゼリガンド 9 の工業生産には、ラボ規模での合成をより大規模に拡大することが含まれます。 これには、反応条件、精製プロセス、品質管理対策を最適化して、最終製品の一貫性と純度を確保することが必要です .
化学反応の分析
反応の種類: E3 リガーゼリガンド 9 は、次のようなさまざまな化学反応を起こします。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: ある官能基を別の官能基に置き換える.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化された化合物が生成される場合があります .
4. 科学研究への応用
E3 リガーゼリガンド 9 は、科学研究において幅広い応用範囲を持ち、以下のようなものがあります。
化学: ユビキチン化プロセスを研究し、新しい合成方法を開発するためのツールとして使用されます。
生物学: タンパク質分解の調節とその細胞プロセスにおける役割の理解に役立ちます。
医学: 癌などの疾患における特定のタンパク質を分解するための標的とする可能性のある治療的応用。
科学的研究の応用
E3 ligase Ligand 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying the ubiquitination process and developing new synthetic methodologies.
Biology: Helps in understanding the regulation of protein degradation and its role in cellular processes.
Medicine: Potential therapeutic applications in targeting specific proteins for degradation in diseases such as cancer.
Industry: Utilized in the development of proteolysis-targeting chimeras (PROTACs) for drug discovery.
類似化合物との比較
Cereblon Ligand: Another E3 ligase ligand used in PROTAC technology.
Von Hippel-Lindau Ligand: Commonly used in targeted protein degradation studies.
Mouse Double Minute 2 Homolog Ligand: Involved in the regulation of the p53 tumor suppressor protein.
Uniqueness: E3 ligase Ligand 9 is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation. Its distinct chemical structure allows for the development of novel therapeutic agents with improved efficacy and reduced off-target effects .
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-13(2)11-16(19(26)27)22-18(25)17(24)15(12-14-9-7-6-8-10-14)23-20(28)29-21(3,4)5/h6-10,13,15-17,24H,11-12H2,1-5H3,(H,22,25)(H,23,28)(H,26,27)/t15-,16+,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLADKYKXROHIAB-IKGGRYGDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


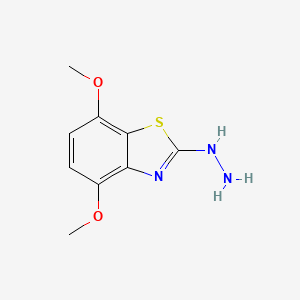
![[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3161726.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate](/img/structure/B3161735.png)

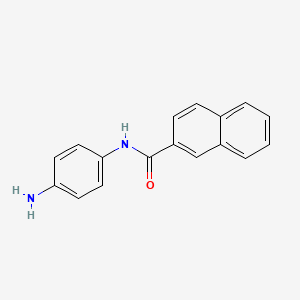

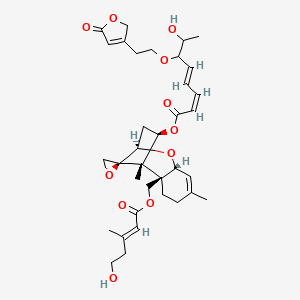
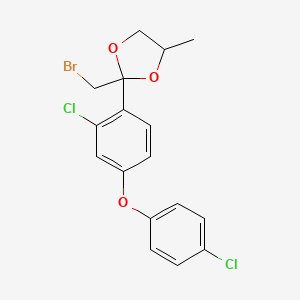
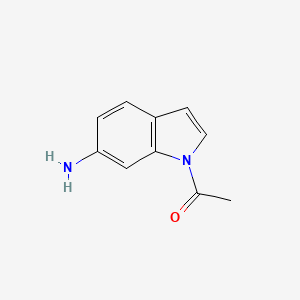



![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)
